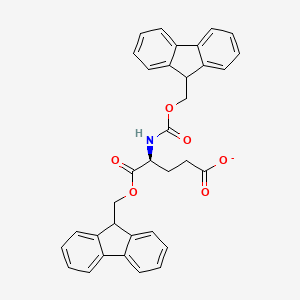
E3 Ligase Ligand-linker Conjugate 101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 101: is a synthetic compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). These conjugates are designed to facilitate the targeted degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that targets the protein of interest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 101 involves multiple steps, starting with the preparation of the individual ligands and the linker. The ligands are typically synthesized through organic reactions such as amide bond formation, esterification, and nucleophilic substitution. The linker is then attached to the ligands using coupling reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to increase yield and purity, as well as employing techniques such as chromatography for purification. Automation and continuous flow chemistry may also be used to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 101 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligands and linker. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce new amide or ester bonds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 101 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biology, this compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for diseases such as cancer .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 101 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Vergleich Mit ähnlichen Verbindungen
- Cereblon Ligand-linker Conjugates
- Von Hippel-Lindau Ligand-linker Conjugates
- Inhibitor of Apoptosis Protein Ligand-linker Conjugates
- Mouse Double Minute 2 Ligand-linker Conjugates .
Uniqueness: E3 Ligase Ligand-linker Conjugate 101 is unique due to its specific ligand and linker combination, which provides distinct binding affinities and selectivities for the E3 ligase and target protein. This uniqueness allows for tailored degradation of specific proteins, making it a valuable tool in targeted protein degradation research and therapeutic development .
Eigenschaften
Molekularformel |
C34H49N5O6S |
|---|---|
Molekulargewicht |
655.8 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H49N5O6S/c1-21-28(46-20-36-21)23-10-8-22(9-11-23)17-35-31(43)26-16-25(40)18-39(26)32(44)29(33(2,3)4)37-30(42)24-12-14-38(15-13-24)19-27(41)45-34(5,6)7/h8-11,20,24-26,29,40H,12-19H2,1-7H3,(H,35,43)(H,37,42)/t25-,26+,29-/m1/s1 |
InChI-Schlüssel |
KZMSGQZHRHVWLM-UWPQIUOOSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


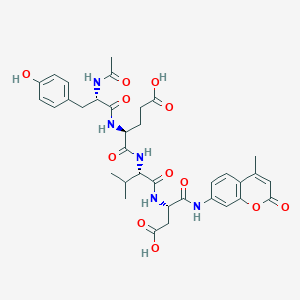
![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
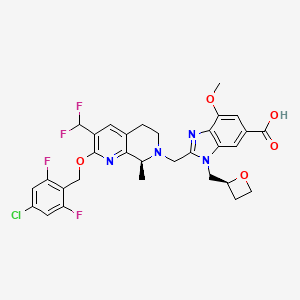
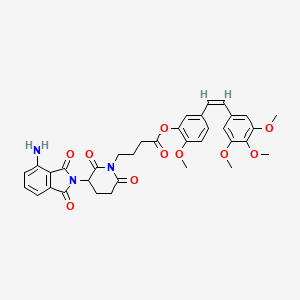

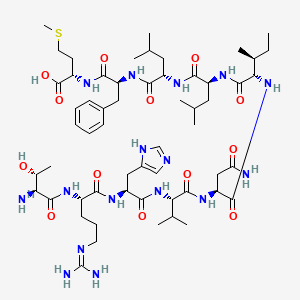
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
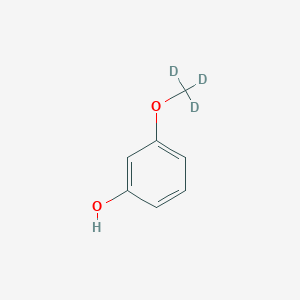
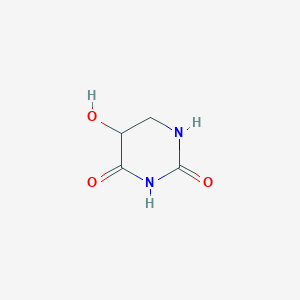

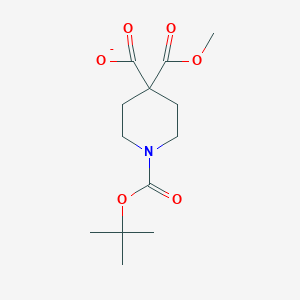

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
